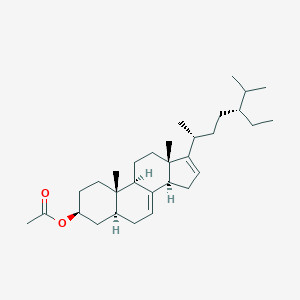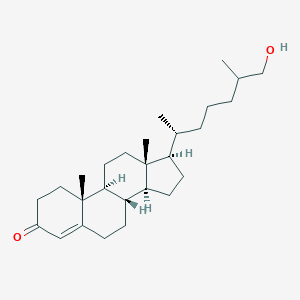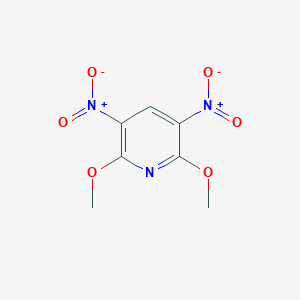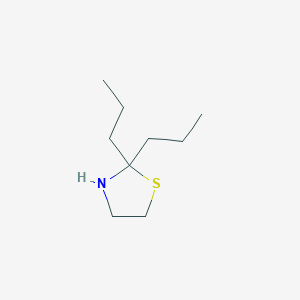
4-Hydroxy-benzamidine
Overview
Description
4-Hydroxy-benzamidine is an organic compound with the chemical formula C7H8N2O. It is a white crystalline solid that is soluble in water and alcohol. This compound is often used in biochemical research, particularly as a buffer reagent for protein separation and purification. It can inhibit enzyme activity by binding to the enzyme, allowing researchers to study the enzyme’s function by altering the pH to regulate its inhibitory effect .
Mechanism of Action
Target of Action
The primary target of 4-Hydroxy-benzamidine is Trypsin-3 . Trypsin-3 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .
Mode of Action
The compound’s interaction with Trypsin-3 may result in changes to the enzyme’s activity, potentially influencing various biological processes .
Biochemical Pathways
It is known that benzamidine derivatives can inhibit the activity of trypsin-like serine proteases , suggesting that this compound may influence pathways involving these enzymes.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-benzamidine plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is a lack of studies investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-benzamidine can be synthesized by reacting p-hydroxybenzamidine with hydrochloric acid. The reaction typically occurs at room temperature, and the reaction time can vary based on the specific conditions. The product is then isolated and purified through crystallization or filtration .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves mixing hydroxybenzamidine with an appropriate amount of hydrochloric acid, maintaining the reaction at controlled temperatures, and using large-scale crystallization or filtration techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Hydroxy-benzamidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in enzyme inhibition studies to understand enzyme mechanisms and functions.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of various chemicals and materials, including polymers and resins
Comparison with Similar Compounds
- 4-Hydroxybenzamidine hydrochloride
- 4-Amidinophenol
- 4-Hydroxybenzenecarboximidamide
Comparison: 4-Hydroxy-benzamidine is unique due to its specific hydroxyl and amidine functional groups, which confer distinct reactivity and binding properties. Compared to similar compounds, it has a higher affinity for certain enzymes and can be used in a broader range of biochemical applications .
Properties
IUPAC Name |
4-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H3,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXYBWIDIWTCGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00418681 | |
| Record name | 4-Hydroxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15535-98-5 | |
| Record name | 4-Hydroxy-benzamidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00418681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research paper primarily focuses on thioamide and disulfide formation from aromatic aldehydes. What makes the formation of 4-hydroxybenzamidine from 4-hydroxybenzaldehyde unique in this context?
A1: While the reaction of most aromatic aldehydes with sodium hydrosulfide in liquid ammonia predominantly yields thioamides and disulfides, 4-hydroxybenzaldehyde demonstrates a unique reaction pathway. In addition to the expected 4-hydroxythiobenzamide and 4,4'-dihydroxybenzyl sulfide, this reaction surprisingly produces 4-hydroxybenzamidine·2H2O []. This suggests the hydroxyl group in the para position of the aromatic ring influences the reaction mechanism, leading to the formation of an amidine alongside the usual products. Further investigation into this specific reaction pathway and the potential influence of the hydroxyl group could provide valuable insight into the reactivity of substituted benzaldehydes with sodium hydrosulfide.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methylenespiro[4.5]decane](/img/structure/B98373.png)
![3-Nitroimidazo[1,2-b]pyridazine](/img/structure/B98374.png)
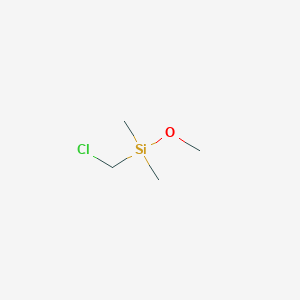
![1,3-Bis(oxiranylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B98377.png)
